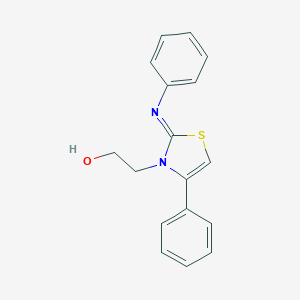
2-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thiourea compounds with α-chloroacetic acid in the presence of sodium acetate . The resulting 2-imino-1,3-thiazolidin-4-ones can then undergo Knoevenagel condensation with related aldehydes to obtain 5-benzylidene-2-imino-1,3-thiazolidin-4-one derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been observed to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Aplicaciones Científicas De Investigación
Cyclization and Reactivity Studies
A study by Pfeiffer et al. (2014) revisited the cyclization of 4-phenylthiosemicarbazide with phenacylbromide, leading to the formation of 1,3,4-thiadiazine and 2-phenylimino-4-phenyl-2,3-dihydro-1,3-thiazol-3-amine as a side product. This research highlights the importance of reaction conditions on product distribution, shedding light on the chemical behavior and potential applications of thiazole derivatives in synthetic chemistry Pfeiffer, D. Junghans, A. Saghyan, P. Langer, 2014.
Synthesis and Pharmacological Activities
Sukanya et al. (2022) developed a protocol for synthesizing thiazolopyrimidine derivatives, demonstrating their potential cytotoxic and anti-inflammatory effects. This study underscores the therapeutic potential of compounds containing the thiazole unit, including those similar to 2-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol S. Sukanya, T. Venkatesh, S. Rao, M. N. Joy, 2022.
Antihypertensive and Cardiotropic Drugs Exploration
Research by Drapak et al. (2019) on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines, a class including similar compounds, showed potential as antihypertensive and cardiotropic drugs. This study provides insights into the cardiovascular therapeutic applications of thiazole derivatives I. Drapak, B. Zimenkovsky, L. Perekhoda, et al., 2019.
Antimicrobial and Antibacterial Activity
Desai et al. (2012) synthesized novel quinoline-thiazole derivatives, demonstrating significant antibacterial and antifungal activities. This research indicates the potential of thiazole compounds, including those structurally related to 2-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol, in developing new antimicrobial agents N. Desai, N. Shihory, K. M. Rajpara, A. Dodiya, 2012.
Propiedades
IUPAC Name |
2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-12-11-19-16(14-7-3-1-4-8-14)13-21-17(19)18-15-9-5-2-6-10-15/h1-10,13,20H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKCYPHNQUMLHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381884.png)



![Ethyl 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B381892.png)



![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde](/img/structure/B381898.png)
![{4-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381902.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B381903.png)
![3-[(quinolin-2-ylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381907.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid](/img/structure/B381909.png)
![3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B381910.png)